4-n-Butoxy-3,5-dimethylbenzoyl chloride
Overview
Description
4-n-Butoxy-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and two methyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-n-butoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Addition Reactions: Products include alcohols and ketones.
Hydrolysis: The major product is 4-n-butoxy-3,5-dimethylbenzoic acid.
Scientific Research Applications
4-n-Butoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins or other biomolecules by acylation.
Comparison with Similar Compounds
4-n-Butoxy-3,5-dimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives:
3,5-Dimethylbenzoyl chloride: Lacks the butoxy group, making it less hydrophobic.
4-n-Butoxybenzoyl chloride: Lacks the methyl groups, affecting its steric properties.
4-n-Butoxy-3-methylbenzoyl chloride: Has only one methyl group, altering its reactivity.
These comparisons highlight the unique structural features of this compound, which influence its chemical behavior and applications.
Properties
IUPAC Name |
4-butoxy-3,5-dimethylbenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUZWJOBKEGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(=O)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275824 | |
Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443339-90-9 | |
Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443339-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-butoxy-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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